molecular formula C5H6N2O3 B2581136 2-(Methylamino)oxazole-5-carboxylic acid CAS No. 1892888-61-7

2-(Methylamino)oxazole-5-carboxylic acid

Cat. No. B2581136
CAS RN: 1892888-61-7
M. Wt: 142.114
InChI Key: LPRKNCZPTPZIMT-UHFFFAOYSA-N
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Description

“2-(Methylamino)oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of oxazole derivatives, including “this compound”, has been a topic of interest in organic chemistry . Various methods have been developed for the direct arylation of oxazoles . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6N2O3/c1-6-5-7-2-3 (10-5)4 (8)9/h2H,1H3, (H,6,7) (H,8,9) .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions . For example, they can be arylated and alkenylated using palladium catalysts . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Gold Catalysis in Oxazole Synthesis

Gold catalysis has been employed under mild conditions for the synthesis of oxazoles from N-propargylcarboxamides, offering a direct and catalytic preparative access to alkylidene oxazolines. This method provides a new pathway for synthesizing 2,5-disubstituted oxazoles, highlighting the versatility of gold catalysis in organic synthesis and the potential for creating functional oxazole derivatives for various applications (Hashmi et al., 2004).

Copper-Catalyzed Intramolecular Cyclization

A two-step synthesis involving copper-catalyzed intramolecular cyclization has been developed to synthesize 2-phenyl-4,5-substituted oxazoles. This process introduces functional groups at the 4-position of oxazoles, showcasing a method for constructing complex oxazole structures that could have pharmaceutical relevance, including the synthesis of natural products like texamine and uguenenazole (Vijay Kumar et al., 2012).

Modular Synthesis of Oxazoles

An efficient modular synthesis of 2,4-disubstituted oxazoles has been achieved through a [3 + 2] annulation strategy using a gold-catalyzed oxidation approach. This synthesis pathway involves the innovative use of bidentate ligands to temper the reactivities of in situ-generated gold carbenes, demonstrating a novel method for the preparation of oxazole derivatives with potential for further functionalization (Luo et al., 2012).

Fluorescent Probes from Oxazoles

Oxazole derivatives have been synthesized with potential applications as fluorescent probes. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates for use in biochemical and medical imaging applications. The synthesis route also demonstrates the potential for incorporating oxazole-based fluorescent markers into peptides, offering tools for studying biological processes (Ferreira et al., 2010).

Safety and Hazards

The safety information for “2-(Methylamino)oxazole-5-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2-(Methylamino)oxazole-5-carboxylic acid” and other oxazole derivatives could involve further exploration of their synthesis methods and potential biological activities . Oxazole derivatives have been found to have a wide range of biological activities, which could make them valuable for medical applications .

properties

IUPAC Name

2-(methylamino)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKNCZPTPZIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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